dimethyl 1-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the triazole core through a cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the ethoxycarbonyl and phenylcarbamoyl groups through esterification and amidation reactions, respectively. The final product is obtained after purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvents and reagents are carefully selected to ensure compatibility with large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,5-DIMETHYL 1-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole cores but different substituents.
Carbamoyl-Substituted Triazoles: Compounds with carbamoyl groups attached to the triazole ring.
Ethoxycarbonyl-Substituted Triazoles: Compounds with ethoxycarbonyl groups attached to the triazole ring.
Uniqueness
4,5-DIMETHYL 1-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its dual functional groups (ethoxycarbonyl and phenylcarbamoyl) make it a versatile compound for various applications.
Properties
Molecular Formula |
C17H18N4O7 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
dimethyl 1-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C17H18N4O7/c1-4-28-15(23)10-5-7-11(8-6-10)18-12(22)9-21-14(17(25)27-3)13(19-20-21)16(24)26-2/h5-8H,4,9H2,1-3H3,(H,18,22) |
InChI Key |
ATOFJLCZAKDCPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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